5-(4-fluorophenyl)-N-phenethylisoxazole-3-carboxamide
Overview
Description
WAY-328133 is a bioactive compound with the chemical structure 3-Isoxazolecarboxamide, 5-(4-fluorophenyl)-N-(2-phenylethyl)-. It has a molecular formula of C₁₈H₁₅FN₂O₂ and a molecular weight of 310.32 g/mol
Preparation Methods
The synthesis of WAY-328133 involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to produce 5-(4-fluorophenyl)isoxazole. The final step involves the reaction of this intermediate with 2-phenylethylamine to yield WAY-328133.
Industrial production methods for WAY-328133 are not widely documented, but the synthesis typically involves standard organic synthesis techniques, including the use of solvents, reagents, and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
WAY-328133 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: WAY-328133 can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
WAY-328133 has several scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and assays.
Biology: WAY-328133 is utilized in biological research to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of WAY-328133 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
WAY-328133 can be compared with other similar compounds, such as:
WAY-151693: Another bioactive compound with a different chemical structure but similar applications in research.
WAY-100635: Known for its use in neuropharmacological studies, it shares some functional similarities with WAY-328133.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(2-phenylethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-8-6-14(7-9-15)17-12-16(21-23-17)18(22)20-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAWWZARPDKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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